molecular formula C15H18FN3O B286921 N-(5-fluoro-2-methylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

N-(5-fluoro-2-methylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B286921
M. Wt: 275.32 g/mol
InChI Key: JABGOXPLTMTOHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-fluoro-2-methylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, also known as FMPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. FMPP belongs to the class of pyrazole derivatives and has been shown to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

N-(5-fluoro-2-methylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide acts as a selective agonist for the cannabinoid receptor CB1. When this compound binds to CB1, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the physiological and biochemical effects observed with this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity, induce hypothermia, and decrease anxiety-like behavior. This compound has also been shown to have potential applications in the treatment of depression and anxiety.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(5-fluoro-2-methylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is its ability to act as a selective agonist for the CB1 receptor. This property makes this compound a useful tool for studying the physiological and biochemical effects of CB1 activation. However, one limitation of this compound is its potential for off-target effects. This compound has been shown to have some affinity for other receptors, such as the serotonin receptor 5-HT1A. This can complicate the interpretation of data obtained from experiments using this compound.

Future Directions

There are several future directions for the study of N-(5-fluoro-2-methylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. One area of interest is the potential for this compound in the treatment of anxiety and depression. Further research is needed to determine the efficacy and safety of this compound in humans. Another area of interest is the development of more selective agonists for the CB1 receptor. This could help to minimize off-target effects and improve the specificity of experiments using these compounds. Finally, future research could focus on the development of this compound analogs with improved pharmacokinetic properties and reduced toxicity.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound acts as a selective agonist for the CB1 receptor and has been shown to exhibit a range of biochemical and physiological effects. While this compound has potential as a tool for studying the physiological and biochemical effects of CB1 activation, further research is needed to determine its efficacy and safety in humans. Additionally, the development of more selective agonists and analogs of this compound could help to improve the specificity and pharmacokinetic properties of these compounds.

Synthesis Methods

The synthesis of N-(5-fluoro-2-methylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide can be achieved through a series of chemical reactions. The first step involves the reaction of 5-fluoro-2-methylbenzoic acid with thionyl chloride to form 5-fluoro-2-methylbenzoyl chloride. This intermediate is then reacted with 1-methyl-3-propyl-1H-pyrazole-5-carboxamide in the presence of a base to yield this compound.

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been studied for its potential applications in scientific research. One of the main areas of interest is its ability to act as a selective agonist for the cannabinoid receptor CB1. This property makes this compound a useful tool for studying the physiological and biochemical effects of CB1 activation. This compound has also been shown to have potential applications in the treatment of anxiety and depression.

Properties

Molecular Formula

C15H18FN3O

Molecular Weight

275.32 g/mol

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-methyl-5-propylpyrazole-3-carboxamide

InChI

InChI=1S/C15H18FN3O/c1-4-5-12-9-14(19(3)18-12)15(20)17-13-8-11(16)7-6-10(13)2/h6-9H,4-5H2,1-3H3,(H,17,20)

InChI Key

JABGOXPLTMTOHS-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=C1)C(=O)NC2=C(C=CC(=C2)F)C)C

Canonical SMILES

CCCC1=NN(C(=C1)C(=O)NC2=C(C=CC(=C2)F)C)C

Origin of Product

United States

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